6-Ethoxy-5-methoxy-[1,1'-biphenyl]-3-carbaldehyde
Description
6-Ethoxy-5-methoxy-[1,1'-biphenyl]-3-carbaldehyde is a biphenyl derivative featuring ethoxy and methoxy substituents on the first aromatic ring and a formyl group (-CHO) at the 3-position of the second ring. The ethoxy and methoxy groups enhance electron density on the aromatic system, influencing reactivity in cross-coupling reactions or nucleophilic additions.
Properties
Molecular Formula |
C16H16O3 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
4-ethoxy-3-methoxy-5-phenylbenzaldehyde |
InChI |
InChI=1S/C16H16O3/c1-3-19-16-14(13-7-5-4-6-8-13)9-12(11-17)10-15(16)18-2/h4-11H,3H2,1-2H3 |
InChI Key |
HXYSQYUOBVXTSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-5-methoxy-[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-ethoxy-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid.
Functional Group Transformation: The carboxylic acid group is converted to an aldehyde group using reagents like DIBAL-H (Diisobutylaluminum hydride) under controlled conditions.
Reaction Conditions: The reaction is carried out under anhydrous conditions, typically at low temperatures to prevent over-reduction.
Industrial Production Methods
Industrial production of 6-ethoxy-5-methoxy-[1,1’-biphenyl]-3-carbaldehyde may involve large-scale synthesis using similar routes but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-5-methoxy-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The ethoxy and methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: 6-ethoxy-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 6-ethoxy-5-methoxy-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
6-Ethoxy-5-methoxy-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of advanced materials with specific optical and electronic properties.
Biological Studies: It is investigated for its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: It is explored for its potential as a lead compound in drug discovery and development.
Mechanism of Action
The mechanism of action of 6-ethoxy-5-methoxy-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The ethoxy and methoxy groups may influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution.
Comparison with Similar Compounds
(a) 6-Hydroxy-5-methoxy-4′-methyl-[1,1'-biphenyl]-3-carbaldehyde
- Structure : Differs by a hydroxyl (-OH) group at position 6 and a methyl (-CH₃) group at the 4′-position instead of ethoxy (-OCH₂CH₃).
- However, the methyl group at 4′ introduces steric hindrance, which may reduce reactivity in sterically sensitive reactions (e.g., Suzuki-Miyaura coupling) .
- Synthesis : Reported via Suzuki-Miyaura coupling using arylpiperazine-ligated catalysts, with NMR data (δ 2.4–9.9 ppm) confirming regioselectivity .
(b) 2-Hydroxy-5-methoxy-2',4',6'-trimethyl-[1,1'-biphenyl]-3-carbaldehyde (SM3)
- Structure : Features a hydroxyl group at position 2 and three methyl groups on the second aromatic ring.
- Synthesis: Achieved in 98% yield via Grignard addition to paraformaldehyde, followed by recrystallization from methanol .
(c) 4-Hydroxy-2'-methoxy-5'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde
- Structure : Contains a trifluoromethyl (-CF₃) group (electron-withdrawing) at position 5′ and a methoxy group at 2′.
- Reactivity : The -CF₃ group deactivates the aromatic ring, reducing nucleophilicity at the aldehyde position. This contrasts with the electron-donating ethoxy group in the target compound, which may enhance aldehyde reactivity.
- Stability : Requires storage at 2–8°C under inert gas, suggesting higher sensitivity to oxidation compared to ethoxy/methoxy analogs .
Comparative Data Table
Key Research Findings
Substituent Effects on Aldehyde Reactivity :
- Electron-donating groups (e.g., -OCH₃, -OCH₂CH₃) increase the nucleophilicity of the aldehyde group, favoring reactions like aldol condensation. In contrast, electron-withdrawing groups (e.g., -CF₃) reduce reactivity .
- Steric hindrance from substituents (e.g., methyl groups in SM3) can impede access to the aldehyde, necessitating optimized reaction conditions .
Synthetic Methodologies :
- Suzuki-Miyaura coupling is effective for introducing aryl groups but requires careful catalyst selection to manage steric effects .
- Grignard reactions (e.g., in SM3 synthesis) achieve high yields but may require recrystallization for purity .
Stability Considerations :
Biological Activity
6-Ethoxy-5-methoxy-[1,1'-biphenyl]-3-carbaldehyde is a compound that has garnered attention due to its potential biological activities. Its molecular structure suggests various interactions with biological targets, making it a candidate for pharmacological applications. This article delves into the biological activity of this compound, examining its mechanisms, effects on different cell lines, and potential therapeutic applications.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets in biological systems. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit enzymes crucial for various metabolic pathways, thereby affecting cellular functions.
- Receptor Modulation : It might modulate receptor activity, influencing signal transduction pathways that are vital for cellular responses.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds similar to this compound. For instance:
- A study on related aldehydes indicated significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 1.23 µM to 7.39 µM depending on the specific structure and substitutions present .
- The mechanism of action often involves apoptosis induction through caspase-dependent pathways, highlighting the potential of these compounds in cancer therapy .
Comparative Biological Activity Table
| Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Chalcone Derivative A | 11.4 | SARS-CoV-2 | Inhibition of viral proteases |
| Quinoline Derivative B | 1.23–7.39 | Various cancer cell lines | Apoptosis via caspase activation |
| Indolequinone C | TBD | Pancreatic cancer cells | Inhibition of thioredoxin reductase |
Summary of Findings
The investigations into the biological activity of compounds related to this compound suggest a multifaceted approach to understanding its potential therapeutic roles.
- Anticancer Potential : The compound shows promise as an anticancer agent through mechanisms that induce cell death in cancerous cells.
- Antiviral Properties : While direct studies are sparse, the structural similarities with known antiviral agents suggest potential efficacy against viral infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
